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Cat. No.: B101858

An In-depth Technical Guide on the Thermodynamic Properties of Rubidium Hydrogen
Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium hydrogen sulfate (RbHSOa), also known as rubidium bisulfate, is an inorganic
compound that has garnered interest in materials science due to its ferroelectric properties and
phase transitions. As a member of the alkali metal hydrogen sulfate family, its thermodynamic
characteristics are crucial for understanding its stability, formation, and behavior under varying
temperature conditions. This technical guide provides a comprehensive overview of the core
thermodynamic and physical properties of rubidium hydrogen sulfate, details the
experimental protocols used for their determination, and visualizes key relationships and
workflows.

Core Physical and Thermodynamic Properties

The fundamental physical and thermodynamic properties of rubidium hydrogen sulfate are
summarized below. These values have been compiled from various scientific sources and
represent the compound in its solid state under standard conditions (298.15 K and 1 bar)
unless otherwise specified.

Table 1: Physical and Crystallographic Properties of Rubidium Hydrogen Sulfate
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Property Value Source(s)
Molar Mass 182.54 g/mol [1]
Appearance Colorless hygroscopic crystals [1]
Density 2.89 g/cm?3 [1]
Melting Point 214 °C (487.15 K) [1]

Crystal System

Monoclinic (at 298.15 K)

[1]

Space Group

P21/n (at 298.15 K)

[1]

Unit Cell Parameters

a=14.40 A (1440 pm) b =
4.622 A (462.2 pm) c = 14.36
A (1436 pm) B = 118.0°

[1]

Table 2: Standard Thermodynamic Properties of Rubidium Hydrogen Sulfate (at 298.15 K)

Thermodynamic

. Symbol Value Source(s)
Quantity
Standard Enthalpy of . -1166 kJ/mol -1159

. AH°f [11[2][3][4]
Formation kJ/mol
Enthalpy of Solution in

AH°sol -15.62 kJ/mol [1112]

Water
Standard Molar S0 Data not available in
Entropy cited literature
Molar Heat Capacity, c Data not available in
Constant P P cited literature
Standard Gibbs Free AGf Data not available;

Energy of Formation

requires S° value

In-Depth Thermodynamic Analysis
Enthalpy of Formation and Solution
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The standard enthalpy of formation (AH®f) for solid rubidium hydrogen sulfate is reported to
be approximately -1166 kJ/mol, indicating that its formation from the constituent elements
(Rubidium, Hydrogen, Sulfur, and Oxygen) in their standard states is a highly exothermic
process.[1][2] Another source reports a slightly different value of -1159 kJ/mol.[3][4] The
dissolution of RbHSOa4 in water is also an exothermic process, releasing 15.62 kJ of energy for
every mole dissolved.[1][2]

Phase Transitions

Rubidium hydrogen sulfate is known to undergo a phase transition from a paraelectric phase
to a ferroelectric phase upon cooling.[5] This transition occurs at approximately -15 °C (258.15
K). The room-temperature paraelectric phase possesses a monoclinic crystal structure with the
centrosymmetric space group P21/n.[1] Below the transition temperature, the crystal structure
transforms to a ferroelectric phase with the noncentrosymmetric space group Pn.

Entropy and Gibbs Free Energy

Experimental data for the standard molar entropy (S°) and molar heat capacity (Cp) of
rubidium hydrogen sulfate are not readily available in the surveyed literature. This absence
of data is noted for several alkali metal sulfates, which presents a gap in the complete
thermodynamic characterization of the compound.[5][6]

The standard Gibbs free energy of formation (AG°f) is a key indicator of a compound's
thermodynamic stability at standard conditions. It is calculated using the Gibbs-Helmholtz
equation: AG°f = AH°f - TAS°f

Where:
o AH°fis the standard enthalpy of formation.
o Tis the absolute temperature (298.15 K).

o AS°fis the standard entropy of formation, calculated from the standard molar entropies of
the compound and its constituent elements.

Without an experimental value for the standard molar entropy (S°) of RoHSOa, a precise
calculation of AG°f cannot be completed.
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Experimental Protocols

The determination of the thermodynamic and structural properties of solid-state materials like
RbHSOa relies on a suite of analytical techniques.

Crystallographic Analysis: X-ray Diffraction (XRD)

The crystal structure and unit cell dimensions of rubidium hydrogen sulfate are determined
using single-crystal and powder X-ray diffraction.

o Objective: To determine the atomic arrangement, crystal system, and space group.
o Methodology:

o Crystal Growth: A high-quality single crystal of RbHSOa is grown from an aqueous
solution.

o Data Collection: The crystal is mounted on a diffractometer. A monochromatic X-ray beam
is directed at the crystal, which is rotated through various angles. The diffracted X-rays are
detected, and their intensities and positions are recorded.

o Structure Solution: The diffraction pattern is analyzed to determine the unit cell
parameters. The arrangement of atoms within the unit cell is solved and refined using
computational models until the calculated diffraction pattern matches the experimental
one.

o Powder XRD: For phase identification and analysis of phase transitions at different
temperatures, a powdered sample is used. The sample is scanned over a range of angles
(20) to produce a characteristic diffraction pattern.

Thermal Analysis: DSC and DTA

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to
measure thermal properties like melting point, phase transition temperatures, and heat
capacity.

¢ Objective: To identify thermal transitions and measure the heat flow associated with them.
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o Methodology:

o Sample Preparation: A small, accurately weighed amount of RbHSOa (typically 5-10 mg) is
sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

o Measurement: The sample and reference pans are placed in the instrument's furnace and
heated or cooled at a controlled rate.

o Data Analysis: The instrument measures the temperature difference (DTA) or the
difference in heat flow (DSC) between the sample and the reference. An endothermic
event (like melting) or an exothermic event results in a peak on the resulting thermogram.
The temperature at the peak onset provides the transition temperature, and the area
under the peak is proportional to the enthalpy change of the transition.

Enthalpy Determination: Solution and Adiabatic
Calorimetry

The enthalpy of formation and standard entropy are determined through precise calorimetric
measurements.

o Objective: To measure the heat changes associated with chemical reactions or temperature
changes.

o Methodology (Solution Calorimetry for AH®f):

o A precisely known amount of RbHSOa is dissolved in a suitable solvent (e.g., water) inside
a calorimeter, and the heat of solution (AH°sol) is measured.

o A series of other reactions that can be combined in a thermochemical cycle (Hess's Law)
to yield the formation reaction of RbHSOa4 from its elements are also measured.

o By combining the measured enthalpies of these reactions, the standard enthalpy of
formation of RbHSOa is calculated.

» Methodology (Adiabatic Calorimetry for S°):
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o The heat capacity (Cp) of a sample is measured with high precision from near absolute
zero (T = 0 K) up to room temperature using an adiabatic calorimeter, such as a Physical

Property Measurement System (PPMS).[7]

o The standard molar entropy (S°) at a temperature T (e.g., 298.15 K) is then calculated by
integrating the Cp/T versus T curve from 0O Kto T.

Visualizations

The following diagrams illustrate the experimental workflow for characterizing RbHSO4 and its

temperature-dependent phase transition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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